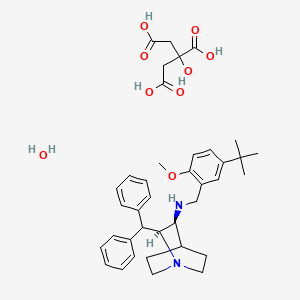

Maropitant Citrate

Description

Propriétés

IUPAC Name |

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O.C6H8O7.H2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t30-,31-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVSXRHFXJOMGW-YBZGWEFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957411 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359875-09-5 | |

| Record name | Maropitant citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359875095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1- azabicyclo[2.2.2]octan-3-amine; 2-hydroxypropane-1,2,3-tricarboxylic acid; hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAROPITANT CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXN6S3999X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Neurokinin-1 Receptor Antagonism by Maropitant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the neurokinin-1 (NK1) receptor antagonist, Maropitant. It details the molecular interactions, signaling pathways, and pharmacological properties that underpin its therapeutic efficacy, primarily as a potent antiemetic. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing NK1 receptor antagonism, and provides visual representations of the associated biological and experimental frameworks to support advanced research and development in this domain.

Introduction to the Neurokinin-1 Receptor and Substance P

The neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily, is the primary receptor for the neuropeptide Substance P (SP).[1][2][3] SP, an eleven-amino acid peptide, is a key mediator in numerous physiological and pathophysiological processes, including the transmission of pain signals, inflammation, and the emetic (vomiting) reflex.[1][2] The binding of SP to NK1R, which are strategically located in key areas of the central and peripheral nervous systems—including the brainstem vomiting center and the gastrointestinal tract—initiates a signaling cascade that culminates in the physiological response of emesis.

Maropitant: A Selective NK1 Receptor Antagonist

Data Presentation: Pharmacokinetics of Maropitant

The pharmacokinetic profile of Maropitant has been extensively studied in canine and feline models. The following tables summarize key pharmacokinetic parameters following various routes of administration.

Table 1: Pharmacokinetic Parameters of Maropitant in Dogs

| Parameter | Subcutaneous (1 mg/kg) | Oral (2 mg/kg) | Oral (8 mg/kg) |

| Cₘₐₓ (ng/mL) | 92.0 ± 33.8 | 81.3 ± 32.1 | 776 ± 478 |

| Tₘₐₓ (hr) | 0.75 | 1.9 | 1.7 |

| T½ (hr) | 7.75 ± 1.39 | 4.03 | 5.46 |

| Bioavailability (%) | 90.7 ± 8.4 | 23.7 ± 4.9 | 37.0 ± 10.1 |

Data compiled from multiple sources.

Table 2: Pharmacokinetic Parameters of Maropitant in Cats

| Parameter | Subcutaneous (1 mg/kg) | Oral (1 mg/kg) | Intravenous (1 mg/kg) |

| Cₘₐₓ (ng/mL) | 269 | Not Reported | Not Applicable |

| Tₘₐₓ (hr) | 0.5 - 1 | Not Reported | Not Applicable |

| T½ (hr) | ~17 | ~13 | ~16.5 |

| Bioavailability (%) | 117 | 50 | 100 |

Data compiled from multiple sources.

Signaling Pathways

The binding of Substance P to the NK1 receptor primarily initiates signaling through the Gαq and Gαs protein pathways.

Gαq Pathway

Activation of the Gαq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to downstream cellular responses, including neuronal excitation.

Gαs Pathway

The Gαs pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, modulating cellular function.

Experimental Protocols

The following are representative protocols for assessing the antagonism of the NK1 receptor by a compound such as Maropitant.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human NK1 receptor.

-

Radioligand: [³H]-Substance P.

-

Test Compound: Maropitant.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Methodology:

-

Plate Preparation: Add 50 µL of assay buffer to each well of a 96-well plate.

-

Test Compound Addition: Add 50 µL of varying concentrations of Maropitant to the appropriate wells. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P.

-

Radioligand Addition: Add 50 µL of [³H]-Substance P to all wells at a final concentration near its Kₔ.

-

Membrane Addition: Initiate the binding reaction by adding 50 µL of the NK1 receptor-expressing cell membrane preparation to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Maropitant concentration to determine the IC₅₀ value.

In Vitro Functional Assay (Calcium Mobilization)

This protocol assesses the functional antagonism of the NK1 receptor by measuring the inhibition of Substance P-induced intracellular calcium release.

Materials:

-

A cell line stably co-expressing the human NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Substance P.

-

Test Compound: Maropitant.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with an integrated fluidic dispenser.

Methodology:

-

Cell Plating: Seed the cells into the 96-well plates and culture overnight to form a confluent monolayer.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of Maropitant or vehicle control for 15-30 minutes.

-

Agonist Stimulation: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

-

Fluorescence Measurement: Immediately after agonist injection, monitor the change in fluorescence over time.

-

Data Analysis: Determine the peak fluorescence intensity for each well. Plot the percentage of inhibition of the Substance P response against the logarithm of the Maropitant concentration to determine the IC₅₀ value.

Conclusion

Maropitant's efficacy as an antiemetic is a direct result of its selective antagonism of the NK1 receptor, thereby inhibiting the physiological effects of Substance P. The quantitative pharmacokinetic data demonstrates its favorable profile for clinical use in veterinary medicine. The detailed experimental protocols provided herein offer a framework for the continued investigation of NK1 receptor antagonists. Further research to elucidate the precise binding kinetics and to explore the potential of Maropitant and similar compounds in other therapeutic areas driven by Substance P-mediated pathways is warranted.

References

- 1. Safety, pharmacokinetics and use of the novel NK-1 receptor antagonist maropitant (Cerenia) for the prevention of emesis and motion sickness in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Substance P in Maropitant's Therapeutic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the neuropeptide Substance P in the therapeutic effects of maropitant, a potent antiemetic agent. By delving into the core mechanism of action, this document provides a comprehensive overview of the underlying signaling pathways, detailed experimental methodologies, and quantitative data to support the development and understanding of neurokinin-1 (NK1) receptor antagonists.

Introduction: Substance P and the Emetic Reflex

Substance P, an eleven-amino acid neuropeptide, is a key player in mediating the emetic (vomiting) reflex.[1] It is a member of the tachykinin family of neurotransmitters and exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[2] These receptors are strategically located in key areas of the central and peripheral nervous systems involved in the complex process of emesis, including the chemoreceptor trigger zone (CRTZ) and the vomiting center in the brainstem, as well as on vagal afferent nerves in the gastrointestinal tract.[3][4]

The binding of Substance P to the NK1 receptor is a critical final step in the emetic pathway, making it a prime target for antiemetic therapies.[3] Various stimuli, including certain drugs (e.g., chemotherapy agents like cisplatin, opioids like morphine), toxins, and motion sickness, can trigger the release of Substance P, leading to the sensation of nausea and the act of vomiting.

Maropitant: A Selective Neurokinin-1 Receptor Antagonist

Maropitant is a highly selective and potent antagonist of the NK1 receptor. Its therapeutic efficacy as a broad-spectrum antiemetic stems from its ability to competitively inhibit the binding of Substance P to NK1 receptors. By blocking this crucial interaction, maropitant effectively interrupts the emetic signaling cascade, preventing both central and peripherally mediated vomiting.

Mechanism of Action

The binding of maropitant to the NK1 receptor prevents the conformational changes that would normally be induced by Substance P, thereby blocking the downstream signaling pathways that lead to neuronal excitation and the emetic response.

Signaling Pathways

The interaction of Substance P with the NK1 receptor initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for appreciating how maropitant exerts its therapeutic effect.

Substance P-NK1 Receptor Signaling

Upon binding of Substance P, the NK1 receptor activates G proteins, primarily Gq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal depolarization and the transmission of the emetic signal.

Substance P/NK1R Signaling and Maropitant's Blockade

Quantitative Data

The efficacy of maropitant as an antiemetic has been demonstrated in numerous clinical and preclinical studies. The following tables summarize key quantitative data from these studies.

Maropitant Efficacy in Dogs

| Emetogen (Dose) | Maropitant Dose (Route) | Efficacy | Reference |

| Apomorphine (0.1 mg/kg IV) | 1 mg/kg SC | Superior to ondansetron in preventing emesis | |

| Cisplatin | 1 mg/kg SC (treatment) | Significantly fewer emetic events (5.2 vs 15.8 for placebo) | |

| Cisplatin | 1, 2, or 3 mg/kg PO (prevention) | Significantly fewer emetic events (2.7, 1.1, 0.5 vs 20.3 for placebo) | |

| Hydromorphone | 2.0-4.0 mg/kg PO | Significantly decreased incidence of vomiting (0% vs 25% for placebo) | |

| Morphine | 1 mg/kg SC | 0% incidence of emesis (vs 71% for saline) | |

| Motion Sickness | 8 mg/kg PO (2h prior) | 86.1% reduction in vomiting vs placebo | |

| Motion Sickness | 8 mg/kg PO (10h prior) | 76.5% reduction in vomiting vs placebo | |

| Various Clinical Etiologies | 1 mg/kg SC | 97% of dogs did not vomit (vs 71% for metoclopramide) |

Maropitant Efficacy in Cats

| Emetogen (Dose) | Maropitant Dose (Route) | Efficacy | Reference |

| Xylazine | 1 mg/kg PO (2h prior) | 90% reduction in mean number of emetic events | |

| Xylazine | 1 mg/kg SC (2h prior) | 76% reduction in mean number of emetic events | |

| Xylazine | 1 mg/kg IV | Emesis completely prevented | |

| Morphine & Dexmedetomidine | 1 mg/kg SC (20h prior) | 3% incidence of vomiting (vs 56% for placebo) | |

| Chronic Kidney Disease | ~1.1 mg/kg PO daily for 2 weeks | Statistically significant decrease in vomiting (P <0.01) | |

| Various Clinical Etiologies | 4 mg/cat transdermal daily | Significant decrease in vomiting frequency in 6 of 8 cats |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the study of Substance P and maropitant.

In Vivo Models of Emesis

The efficacy of antiemetic drugs is commonly evaluated in animal models that utilize specific emetogens to induce vomiting.

This model assesses centrally acting antiemetics.

-

Objective: To evaluate the efficacy of a test compound in preventing apomorphine-induced emesis.

-

Animals: Healthy Beagle dogs are commonly used.

-

Procedure:

-

Fast animals overnight but allow access to water.

-

Administer the test compound (e.g., maropitant 1 mg/kg SC) or placebo (e.g., saline).

-

After a specified pretreatment time (e.g., 1 hour), administer apomorphine (e.g., 0.1 mg/kg IV).

-

Observe the animals for a defined period (e.g., 30 minutes) and record the number of emetic events (retching and vomiting).

-

-

Outcome Measures: Incidence of emesis, number of emetic events, latency to first emetic event.

Apomorphine-Induced Emesis Model Workflow

This model is useful for evaluating antiemetics in felines.

-

Objective: To assess the ability of a test compound to prevent xylazine-induced emesis.

-

Animals: Healthy domestic cats.

-

Procedure:

-

Administer the test compound (e.g., maropitant 1 mg/kg PO, SC, or IV) or placebo.

-

After a specified pretreatment time (e.g., 2 hours), administer xylazine.

-

Observe the animals and record the number of emetic events.

-

-

Outcome Measures: Incidence of emesis, mean number of emetic events.

Neurokinin-1 (NK1) Receptor Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

-

Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., maropitant) for the NK1 receptor.

-

Materials:

-

Membrane preparation from cells or tissues expressing the NK1 receptor.

-

Radioligand (e.g., [³H]-Substance P or a specific [¹²⁵I]-labeled NK1 antagonist).

-

Test compound (unlabeled maropitant).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure (Competitive Binding):

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor ligand.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

NK1 Receptor Binding Assay Workflow

Substance P Enzyme Immunoassay (EIA)

This assay is used to quantify the concentration of Substance P in biological samples.

-

Objective: To measure the concentration of Substance P in plasma, serum, or other biological fluids.

-

Principle: Competitive enzyme immunoassay.

-

Materials:

-

Microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG).

-

Substance P standard.

-

Biotinylated Substance P.

-

Primary antibody (rabbit anti-Substance P).

-

Streptavidin-Horseradish Peroxidase (SA-HRP).

-

TMB substrate.

-

Stop solution (e.g., 2N HCl).

-

Assay buffer.

-

Microplate reader.

-

-

Procedure:

-

Add standards or samples, primary antibody, and biotinylated Substance P to the wells of the microplate.

-

Incubate to allow competitive binding to the primary antibody.

-

The antibody-antigen complexes are captured by the coated secondary antibody.

-

Wash the plate to remove unbound reagents.

-

Add SA-HRP and incubate. The SA-HRP binds to the biotinylated Substance P.

-

Wash the plate again.

-

Add TMB substrate and incubate. A color develops in proportion to the amount of biotinylated Substance P bound.

-

Add stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the Substance P standards.

-

Determine the concentration of Substance P in the samples by interpolating their absorbance values from the standard curve. The concentration of Substance P is inversely proportional to the signal.

-

Conclusion

The therapeutic efficacy of maropitant is unequivocally linked to its potent and selective antagonism of the NK1 receptor, thereby blocking the action of Substance P in the final common pathway of the emetic reflex. The quantitative data from numerous studies robustly support its broad-spectrum antiemetic activity against a variety of emetogens in both dogs and cats. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of gastroenterology and neuropharmacology. A deeper understanding of the Substance P-NK1 receptor-maropitant interaction will continue to drive the development of novel and improved therapeutic strategies for the management of nausea and vomiting.

References

- 1. The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurokinin-1 receptor expression and antagonism by the NK-1R antagonist maropitant in canine melanoma cell lines and primary tumour tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Maropitant Citrate and Its Interplay with Neurogenic Inflammation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maropitant citrate, a selective neurokinin-1 (NK-1) receptor antagonist, is widely recognized for its potent antiemetic properties.[1][2] Its mechanism of action, centered on the blockade of Substance P (SP) binding to NK-1 receptors, extends beyond the control of emesis and into the complex realm of neurogenic inflammation.[1][3] Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, plasma extravasation, and the recruitment of immune cells, largely driven by the release of neuropeptides like SP from sensory nerve endings.[4] This technical guide provides an in-depth exploration of this compound's effects on these pathways, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular and procedural frameworks.

Core Mechanism of Action: NK-1 Receptor Antagonism

Substance P, an 11-amino acid neuropeptide, is the preferred endogenous ligand for the NK-1 receptor, a G-protein coupled receptor (GPCR). The binding of SP to the NK-1 receptor initiates a cascade of intracellular signaling events that are pivotal in the inflammatory process. This compound competitively inhibits this binding, thereby attenuating the downstream effects of SP. The SP/NK-1R system is a key player in the interplay between the nervous and immune systems, and its role in inflammation is a critical area of study.

Signaling Pathways in Neurogenic Inflammation

The binding of Substance P to the NK-1 receptor activates several downstream signaling pathways implicated in inflammation. These pathways often involve the activation of G-proteins, leading to the production of second messengers and the subsequent activation of various kinases and transcription factors.

Quantitative Data from Preclinical Studies

The anti-inflammatory effects of maropitant have been quantified in various preclinical models. A notable example is the study of cerulein-induced acute pancreatitis in mice, which demonstrates a significant reduction in key inflammatory markers. However, it is important to note that not all models of inflammation have shown a positive effect for maropitant. For instance, in a mouse model of postoperative ileus, maropitant did not inhibit the infiltration of leukocytes.

Table 1: Effects of Maropitant (8 mg/kg) on Inflammatory Markers in a Mouse Model of Acute Pancreatitis

| Parameter | Control Group (Normal Pancreas) | Acute Pancreatitis (AP) Group | AP with Maropitant Treatment |

| Plasma Amylase (U/L) | Data not provided | Significantly Elevated | Significantly Lowered |

| Plasma IL-6 (pg/mL) | Data not provided | Significantly Elevated | Completely Inhibited |

| Myeloperoxidase (MPO) Positive Cells (per 20 HPF) | 0.4 ± 0.1 | 85.7 ± 15.6 | 28.3 ± 6.6 |

Data sourced from Tsukamoto et al. (2018).

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of maropitant's anti-inflammatory properties.

Cerulein-Induced Acute Pancreatitis in Mice

This model is utilized to mimic the inflammatory conditions of acute pancreatitis.

-

Animal Model: Male BALB/c mice, 8 weeks old.

-

Induction of Pancreatitis: Acute pancreatitis is induced by intraperitoneal (IP) injections of cerulein (a cholecystokinin analogue) at a dose of 50 µg/kg. In the study by Tsukamoto et al. (2018), seven hourly injections were administered.

-

Maropitant Administration: this compound is dissolved in saline and administered subcutaneously at a dose of 8 mg/kg immediately following the first cerulein injection.

-

Sample Collection: Six hours after the final cerulein injection, mice are euthanized. Blood is collected for the analysis of plasma amylase, lipase, and IL-6. The pancreas is harvested for histological examination and myeloperoxidase (MPO) staining.

-

Endpoint Analysis:

-

Plasma Amylase and Lipase: Measured using commercially available colorimetric assay kits.

-

Plasma IL-6: Quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Myeloperoxidase (MPO) Staining: Pancreatic tissue is fixed, embedded in paraffin, and sectioned. The sections are then stained for MPO, an enzyme abundant in neutrophils, to quantify inflammatory cell infiltration.

-

References

Maropitant Citrate's potential as a visceral pain modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the expanding role of Maropitant Citrate, a potent and selective neurokinin-1 (NK-1) receptor antagonist, as a modulator of visceral pain. While widely recognized for its antiemetic properties, a growing body of preclinical and clinical evidence supports its efficacy in mitigating visceral hypersensitivity and nociception. This document provides a comprehensive overview of its mechanism of action, relevant signaling pathways, and detailed experimental data for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Targeting the Substance P/NK-1 Receptor Pathway

This compound exerts its analgesic effects by antagonizing the Neurokinin-1 (NK-1) receptor, thereby blocking the action of its primary ligand, Substance P. Substance P is a neuropeptide extensively involved in the transmission of pain signals, particularly those originating from the viscera. The Substance P/NK-1 receptor system is a key player in both pain and anxiety, making it a significant therapeutic target for visceral pain syndromes like Irritable Bowel Syndrome (IBS).

The binding of Substance P to NK-1 receptors, located on neurons in the peripheral and central nervous systems, initiates a cascade of intracellular events that lead to neuronal excitation and the propagation of pain signals. Maropitant, by competitively binding to these receptors, prevents the downstream signaling initiated by Substance P.

Furthermore, Substance P is known to enhance the activity of glutamate, a primary excitatory neurotransmitter in the spinal cord that is crucial for the transmission of nociceptive stimuli. By blocking the NK-1 receptor, maropitant may indirectly modulate glutamatergic signaling, further contributing to its analgesic effect.

Signaling Pathways in Visceral Pain Modulation

The following diagram illustrates the signaling pathway of Substance P and the mechanism of action of Maropitant in modulating visceral pain.

Quantitative Data on Analgesic Efficacy

The analgesic properties of Maropitant have been quantified in several studies, primarily through the measurement of the Minimum Alveolar Concentration (MAC) of inhalant anesthetics required to prevent movement in response to a noxious stimulus. A reduction in MAC is indicative of an analgesic effect.

Table 1: Effect of Maropitant on Sevoflurane MAC in Dogs

| Study | Animal Model | Maropitant Dose | Route of Administration | MAC Reduction (%) |

| Boscan et al. (2011) | Noxious ovarian stimulation | 1 mg/kg IV, followed by 30 µg/kg/h IV | Intravenous | 24% |

| Boscan et al. (2011) | Noxious ovarian stimulation | 5 mg/kg IV, followed by 150 µg/kg/h IV | Intravenous | 30% |

| Alvillar et al. (2012) | Tail-clamp stimulation | 5 mg/kg IV, followed by 150 µg/kg/h IV | Intravenous | 16% |

| Niyom et al. (2013) | Ovarian ligament stimulation | 1 mg/kg IV | Intravenous | 15% (in cats) |

| Bozkurt et al. (2024) | Ovariohysterectomy | Not specified (compared to meloxicam) | Not specified | Lower pain scores |

Table 2: Clinical Efficacy of an NK-1 Receptor Antagonist in Humans with IBS

| Study | Population | Intervention | Outcome |

| Tillisch et al. (2012) | Women with IBS | NK-1 Receptor Antagonist (AV608) | Improved pain ratings and decreased brain activity in regions associated with emotional arousal. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of Maropitant's visceral analgesic effects.

Canine Model of Ovarian Stimulation for MAC Determination

This protocol is adapted from the study by Boscan et al. (2011).

Objective: To determine the anesthetic-sparing effect of maropitant during noxious visceral stimulation.

Animals: Healthy, adult female dogs.

Anesthesia: Anesthesia is induced and maintained with sevoflurane in oxygen.

Instrumentation:

-

Placement of an intravenous catheter for drug and fluid administration.

-

Instrumentation for monitoring heart rate, respiratory rate, arterial blood pressure, and end-tidal sevoflurane concentration.

-

Laparoscopic access to the abdominal cavity to visualize the ovary.

Experimental Procedure:

-

Baseline MAC Determination: The end-tidal sevoflurane concentration is held constant for 15 minutes. A standardized noxious stimulus (e.g., traction on the ovarian ligament with a specific force) is applied. If the dog moves, the sevoflurane concentration is increased. If there is no movement, the concentration is decreased. This is repeated until the concentration that prevents movement in 50% of the animals is determined (the MAC).

-

Maropitant Administration: A loading dose of maropitant is administered intravenously, followed by a constant rate infusion.

-

Post-treatment MAC Determination: After a 30-minute equilibration period, the MAC determination is repeated as described in step 1.

Data Analysis: The percentage reduction in sevoflurane MAC after maropitant administration is calculated.

Ovariohysterectomy Clinical Trial in Bitches

This protocol is based on the study by Bozkurt et al. (2024).

Objective: To compare the visceral analgesic efficacy of maropitant with meloxicam in bitches undergoing ovariohysterectomy (OVH).

Animals: Healthy female dogs scheduled for elective OVH.

Experimental Design: A randomized, controlled clinical trial.

-

Group 1 (Maropitant): Receives maropitant pre-operatively.

-

Group 2 (Meloxicam): Receives meloxicam pre-operatively.

-

Group 3 (Control): Receives a placebo.

Procedure:

-

Pre-anesthetic Medication: Animals receive the assigned treatment at a specified time before anesthesia induction.

-

Anesthesia and Surgery: A standardized anesthetic protocol is used for all animals. Ovariohysterectomy is performed by experienced surgeons.

-

Intra-operative Monitoring: Heart rate, respiratory rate, and other physiological parameters are monitored and recorded.

-

Post-operative Pain Assessment: Pain is assessed at predetermined time points using a validated pain scoring system (e.g., University of Melbourne Pain Scale).

-

Rescue Analgesia: If the pain score exceeds a predetermined threshold, rescue analgesia is administered.

Data Analysis: Pain scores and the requirement for rescue analgesia are compared between the groups.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a modulator of visceral pain. Its mechanism of action, targeting the well-established Substance P/NK-1 receptor pathway, provides a solid scientific rationale for its analgesic properties. Quantitative data from animal studies, particularly the consistent reduction in anesthetic requirements, demonstrate its potential as an adjunct analgesic for visceral procedures.

While human clinical data for maropitant itself is lacking, studies with other NK-1 receptor antagonists in conditions like IBS are promising and warrant further investigation. Future research should focus on:

-

Dose-optimization studies: To determine the optimal analgesic dose of maropitant for various visceral pain conditions.

-

Multimodal analgesia trials: To evaluate the synergistic effects of maropitant when combined with other classes of analgesics.

-

Chronic visceral pain models: To investigate the efficacy of maropitant in managing chronic visceral hypersensitivity.

-

Translational studies: To bridge the gap between preclinical findings and potential applications in human medicine.

The continued exploration of this compound and other NK-1 receptor antagonists holds significant promise for the development of novel and effective treatments for visceral pain, a condition that remains a significant challenge in both veterinary and human medicine.

The Synthesis and Chemical Profile of Maropitant Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of Maropitant free base, an active pharmaceutical ingredient (API) renowned for its potent antiemetic effects. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows.

Introduction

Maropitant is a selective neurokinin-1 (NK1) receptor antagonist.[1] It exerts its antiemetic effects by blocking the binding of substance P, a key neurotransmitter involved in the vomiting reflex, to NK1 receptors in the central and peripheral nervous system.[2][3] While commercially available as a citrate salt (Cerenia®), the synthesis and properties of the free base are of significant interest for research and development, particularly in the formulation of novel drug delivery systems.[4] This guide focuses on the synthesis and chemical characteristics of the Maropitant free base.

Synthesis of Maropitant Free Base

The synthesis of Maropitant free base is a multi-step process that can be achieved through various reported routes. A common and effective pathway involves the reductive amination of a quinuclidinone intermediate. The following sections detail a representative synthetic scheme and the associated experimental protocols.

Synthetic Scheme

A logical workflow for the synthesis of Maropitant free base is outlined below.

References

Molecular structure and biological activity of Maropitant Citrate

An In-depth Technical Guide to the Molecular Structure and Biological Activity of Maropitant Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commercially known as Cerenia®, is a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2] Developed by Zoetis, it is a cornerstone antiemetic agent in veterinary medicine for the prevention and treatment of vomiting in dogs and cats.[3][4] Its mechanism centers on blocking the action of Substance P (SP), the primary neurotransmitter involved in the emetic reflex.[2] This technical guide provides a comprehensive overview of this compound's molecular characteristics, mechanism of action, diverse biological activities, and key pharmacokinetic parameters. Detailed experimental protocols for evaluating its activity and metabolic profile are also presented to support further research and development.

Molecular Structure and Physicochemical Properties

Maropitant is a substituted quinuclidine derivative. The commercially available form is this compound, the citrate salt of the maropitant base, which enhances water solubility for formulation into injectable and oral dosage forms.

-

Chemical Name: (2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl) quinuclidin-3-amine citrate monohydrate

-

Molecular Formula: C₃₂H₄₀N₂O · C₆H₈O₇ · H₂O

-

Molecular Weight: 678.81 g/mol

This compound is a white to off-white crystalline powder. It exists in at least three crystalline forms (A, B, and C), with Form C noted for its superior solubility in water and methanol, as well as higher stability.

Table 1: Physicochemical and Identification Data for Maropitant and this compound

| Property | Maropitant (Base) | This compound Monohydrate | Citation(s) |

|---|---|---|---|

| IUPAC Name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |

| Molecular Formula | C₃₂H₄₀N₂O | C₃₈H₅₀N₂O₉ | |

| Molar Mass | 468.685 g·mol⁻¹ | 678.8 g/mol | |

| CAS Number | 147116-67-4 | 359875-09-5 |

| PubChem CID | 204108 | 204107 | |

Mechanism of Action: NK1 Receptor Antagonism

Vomiting is a complex reflex centrally coordinated by the emetic center in the brainstem, which integrates stimuli from peripheral sources (e.g., gastrointestinal tract) and central sources, including the chemoreceptor trigger zone (CTZ). A key neurotransmitter in this process is Substance P (SP), a tachykinin neuropeptide. SP exerts its effect by binding to neurokinin-1 (NK1) receptors, which are densely located in both the emetic center and the CTZ.

Maropitant functions as a highly selective and potent competitive antagonist of the NK1 receptor. Its molecular structure mimics that of Substance P, allowing it to bind to the NK1 receptor with high affinity. This binding competitively inhibits SP, effectively blocking the final common pathway of the vomiting reflex. By acting at the level of the emetic center, Maropitant can prevent emesis from a broad spectrum of both central and peripheral stimuli.

Biological Activity

While primarily an antiemetic, the role of Substance P in other physiological processes means Maropitant exhibits a range of biological activities.

-

Antiemetic Activity: Maropitant is effective against vomiting induced by a wide array of stimuli, including motion sickness, chemotherapy, apomorphine (central emetogen), and syrup of ipecac (peripheral emetogen). Its broad-spectrum efficacy is a direct result of its action at the final step of the emetic pathway.

-

Anesthetic-Sparing Effects: Administration of Maropitant has been shown to reduce the minimal alveolar concentration (MAC) of inhalant anesthetics like sevoflurane in both dogs and cats during visceral stimulation. This suggests an interaction with central pain pathways.

-

Anti-inflammatory and Analgesic Potential: Substance P is a key mediator in neurogenic inflammation and pain transmission. As an NK1 antagonist, Maropitant is being explored for its potential to manage visceral pain and certain inflammatory conditions, such as feline idiopathic cystitis and inflammatory bowel disease.

Pharmacokinetics and Pharmacodynamics

The absorption, distribution, metabolism, and excretion of Maropitant vary significantly with the route of administration and species.

Table 2: Key Pharmacokinetic Parameters of Maropitant in Dogs

| Parameter | Oral (2 mg/kg) | Oral (8 mg/kg) | Subcutaneous (1 mg/kg) | Intravenous (1 mg/kg) | Citation(s) |

|---|---|---|---|---|---|

| Bioavailability (F) | ~24% | - | ~91% | 100% | |

| Tmax (Time to Peak Plasma Conc.) | ~2 hours | - | ~0.75 hours (45 mins) | - | |

| Cmax (Peak Plasma Conc.) | - | - | 92 ng/mL | - | |

| Elimination Half-life (t½) | - | >8 hours (after last dose) | ~6-8 hours | - | |

| Plasma Protein Binding | >99.5% | >99.5% | >99.5% | >99.5% | |

| Metabolism | Hepatic (CYP2D15, CYP3A12) | Hepatic (CYP2D15, CYP3A12) | Hepatic (CYP2D15, CYP3A12) | Hepatic (CYP2D15, CYP3A12) |

| Accumulation Ratio (14 days) | 2.46 | 4.81 | - | - | |

Pharmacokinetic Profile: Maropitant exhibits non-linear pharmacokinetics, particularly at higher oral doses, due to the saturation of first-pass metabolism by hepatic cytochrome P450 enzymes (primarily CYP2D15). This saturation leads to greater-than-proportional increases in drug exposure and drug accumulation with repeated daily dosing. It is highly bound to plasma proteins.

Table 3: Comparative Pharmacokinetics of Maropitant in Other Species

| Species | Dose & Route | Bioavailability (F) | Elimination Half-life (t½) | Cmax | Citation(s) |

|---|---|---|---|---|---|

| Cat | 1 mg/kg SC | 117% | - | 269 ng/mL | |

| Horse | 4 mg/kg PO (5 days) | - | 11.6 ± 1.4 hr | 375.5 ± 200 ng/mL | |

| Rabbit | 1 mg/kg SC | 58.9 ± 13.3% | - | 14.4 ± 10.9 ng/mL |

| Chicken | 1 mg/kg SC | - | - | 915.6 ± 312.8 ng/mL | |

Experimental Protocols

The following protocols are representative methodologies for assessing the in vitro and in vivo properties of this compound.

In Vitro Protocol: Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of Maropitant to inhibit major drug-metabolizing enzymes, a critical step in assessing drug-drug interaction risks. This protocol is adapted from standard methodologies for evaluating CYP inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Maropitant for specific canine CYP isoforms (e.g., CYP2D15, CYP3A12).

Materials:

-

This compound

-

Canine liver microsomes (commercially available)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

CYP isoform-specific probe substrates (e.g., tramadol for CYP2D15)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

96-well microplates

-

LC-MS/MS system for analysis

Methodology:

-

Reagent Preparation: Prepare stock solutions of Maropitant, probe substrates, and the NADPH regenerating system.

-

Incubation Setup: In a 96-well plate, pre-warm canine liver microsomes (final concentration 0.2-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5-10 minutes.

-

Inhibitor Addition: Add Maropitant across a range of concentrations to designated wells. Include vehicle-only controls.

-

Substrate Addition: Add the specific CYP probe substrate at a concentration near its Michaelis-Menten constant (Km). Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system to all wells.

-

Reaction Termination: After a fixed incubation period (e.g., 15-30 minutes), terminate the reaction by adding cold acetonitrile, which also precipitates microsomal proteins.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition of metabolite formation at each Maropitant concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

In Vivo Protocol: Emetic Challenge Model in Dogs

This protocol describes a common method to evaluate the antiemetic efficacy of a compound in vivo. This model is based on methodologies reported in clinical studies.

Objective: To determine the efficacy of this compound in preventing vomiting induced by a centrally-acting emetogen (e.g., hydromorphone or apomorphine).

Animals: Healthy adult Beagle dogs, fasted overnight but with free access to water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

This compound (injectable or oral formulation)

-

Placebo control (e.g., sterile saline)

-

Emetogen (e.g., hydromorphone hydrochloride, 0.1 mg/kg, IM)

-

Video recording equipment for observation

Methodology:

-

Acclimation: Animals are acclimated to the study environment and handling procedures.

-

Randomization: Dogs are randomly assigned to either a treatment group (Maropitant) or a placebo group.

-

Drug Administration:

-

Treatment Group: Administer this compound at the desired dose and route (e.g., 1.0 mg/kg SC or 2.0 mg/kg PO).

-

Placebo Group: Administer an equivalent volume of placebo.

-

-

Pre-treatment Period: Observe the animals for a specified period following drug administration to allow for absorption (e.g., 60 minutes for SC, 2 hours for PO).

-

Emetic Challenge: Administer the emetogen (e.g., hydromorphone 0.1 mg/kg, IM) to all dogs.

-

Observation: Continuously observe and video record each dog for a defined period (e.g., 30-60 minutes) post-challenge.

-

Data Collection: Record the following endpoints for each animal:

-

Incidence of vomiting (yes/no).

-

Number of retching and vomiting events.

-

Latency to the first emetic event.

-

Signs of nausea (e.g., hypersalivation, lip-licking).

-

-

Statistical Analysis: Compare the incidence and frequency of vomiting between the treatment and placebo groups using appropriate statistical tests (e.g., Fisher's exact test for incidence, Mann-Whitney U test for counts).

Conclusion

This compound is a well-characterized, highly selective NK1 receptor antagonist with potent, broad-spectrum antiemetic activity. Its efficacy stems from the targeted blockade of Substance P in the central nervous system's emetic center. The compound exhibits non-linear pharmacokinetics, and its biological activities may extend to analgesic and anti-inflammatory applications, warranting further investigation. The established molecular structure and mechanism of action, combined with a growing body of pharmacokinetic data across multiple species, provide a solid foundation for its clinical use and for the development of future neurokinin receptor-targeted therapeutics.

References

Off-Target Effects of Maropitant Citrate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maropitant citrate, commercially known as Cerenia®, is a potent and selective neurokinin-1 (NK-1) receptor antagonist.[1][2] Its primary mechanism of action involves blocking the binding of substance P to NK-1 receptors in the central nervous system, effectively inhibiting emesis.[1][2] While its efficacy as an antiemetic is well-established in veterinary medicine, emerging preclinical evidence suggests that this compound exerts a range of pharmacological effects beyond its on-target activity. These "off-target" effects, or more accurately, extensions of its pharmacological profile, are of significant interest to researchers and drug development professionals for their potential therapeutic applications and safety implications.

This technical guide provides a comprehensive overview of the reported off-target effects of this compound in preclinical models. It consolidates available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a valuable resource for the scientific community.

Pharmacological Profile of this compound

Maropitant is a quinuclidine class compound that is highly lipophilic and demonstrates high plasma protein binding (>99%).[3] It is primarily metabolized by hepatic cytochrome P450 enzymes. While highly selective for the NK-1 receptor over NK-2 and NK-3 receptors, preclinical studies have revealed interactions with other biological targets.

Off-Target Effects of this compound

Preclinical research has identified several key areas of off-target activity for this compound, including anti-inflammatory effects, visceral analgesia, and interactions with ion channels.

Anti-inflammatory Effects

Substance P and its NK-1 receptor are implicated in neurogenic inflammation. By blocking this pathway, Maropitant has demonstrated anti-inflammatory properties in preclinical models of acute pancreatitis.

Table 1: Anti-inflammatory Effects of Maropitant in a Murine Model of Acute Pancreatitis

| Parameter | Model | Treatment | Outcome | Reference |

| Plasma Amylase | Cerulein-induced pancreatitis in BALB/c mice | Maropitant (8 mg/kg, SC) | Significant reduction compared to untreated pancreatitis group | |

| Plasma Interleukin-6 (IL-6) | Cerulein-induced pancreatitis in BALB/c mice | Maropitant (8 mg/kg, SC) | Significant reduction compared to untreated pancreatitis group | |

| Pancreatic Myeloperoxidase (MPO) Activity | Cerulein-induced pancreatitis in BALB/c mice | Maropitant (8 mg/kg, SC) | Significant inhibition of MPO-positive cell infiltration |

Visceral Analgesia

The abundance of NK-1 receptors in visceral afferent neurons suggests a role for Maropitant in modulating visceral pain. Preclinical studies in canine models have shown that Maropitant can reduce the anesthetic requirement during noxious visceral stimulation, indicating an analgesic effect.

Table 2: Visceral Analgesic Effects of Maropitant in a Canine Model

| Parameter | Model | Treatment | Outcome | Reference |

| Minimum Alveolar Concentration (MAC) of Sevoflurane | Laparoscopic ovarian pedicle stimulation in dogs | Maropitant (1.0 mg/kg IV followed by 30 µg/kg/hr IV) | 24% decrease in MAC | |

| Minimum Alveolar Concentration (MAC) of Sevoflurane | Laparoscopic ovarian pedicle stimulation in dogs | Maropitant (5.0 mg/kg IV) | 15% decrease in MAC in a separate study | |

| Post-operative Pain Scores (VAS and CSU) | Canine Ovariohysterectomy | Maropitant (1 mg/kg SQ) | Lower pain scores at extubation compared to morphine | |

| Time to First Meal Post-Surgery | Canine Ovariohysterectomy | Maropitant (1 mg/kg SQ) | Significantly more likely to eat within 3 hours of extubation compared to morphine group |

Ion Channel Interactions

Table 3: Reported Ion Channel Interactions of Maropitant

| Ion Channel | Preclinical Model | Observation | Quantitative Data | Reference |

| Calcium Channels | Canine | Caution advised with concomitant use of Ca-channel antagonists. High doses associated with ECG changes. | Not available in public literature. | |

| Potassium Channels | Canine | Reported affinity. | Not available in public literature. |

Experimental Protocols

Cerulein-Induced Pancreatitis Model in Mice

This protocol is adapted from studies investigating the anti-inflammatory effects of Maropitant.

-

Animals: Male BALB/c mice (8 weeks old) are used.

-

Induction of Pancreatitis: Acute pancreatitis is induced by hourly intraperitoneal (IP) injections of cerulein (50 µg/kg) for a total of 7 hours.

-

Maropitant Administration: this compound (8 mg/kg) is administered subcutaneously (SC) immediately after the first cerulein injection.

-

Sample Collection: 12 hours after the final cerulein injection, mice are euthanized, and blood and pancreatic tissue are collected.

-

Outcome Measures:

-

Plasma levels of amylase and interleukin-6 (IL-6) are quantified using commercially available assay kits.

-

Pancreatic tissue is processed for histology and myeloperoxidase (MPO) staining to assess neutrophil infiltration.

-

Canine Visceral Pain Model

This protocol is based on studies evaluating the visceral analgesic effects of Maropitant.

-

Animals: Healthy adult female dogs are used.

-

Anesthesia: Anesthesia is induced and maintained with sevoflurane.

-

Instrumentation: A laparoscopic approach is used to place a force transducer on the ovarian pedicle.

-

MAC Determination (Baseline): The minimum alveolar concentration (MAC) of sevoflurane required to prevent movement in response to a standardized noxious stimulus (traction on the ovarian pedicle) is determined.

-

Maropitant Administration: Maropitant is administered intravenously (IV) as a loading dose (e.g., 1.0 mg/kg) followed by a constant rate infusion (e.g., 30 µg/kg/hr).

-

MAC Determination (Post-Maropitant): The MAC of sevoflurane is redetermined in the presence of Maropitant.

-

Outcome Measure: The percentage decrease in sevoflurane MAC is calculated to quantify the anesthetic-sparing (analgesic) effect of Maropitant.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: On-target (NK-1 Receptor) pathway of Maropitant in preventing emesis.

Caption: Overview of Maropitant's potential off-target effects.

Caption: Experimental workflow for the murine pancreatitis model.

Conclusion

The preclinical evidence to date indicates that this compound possesses a broader pharmacological profile than its primary indication as an antiemetic would suggest. Its demonstrated anti-inflammatory and visceral analgesic properties in animal models open avenues for further investigation into its potential therapeutic applications in a range of conditions. The interaction of Maropitant with calcium and potassium ion channels warrants further study to fully characterize the safety profile, particularly with long-term use or in patients with pre-existing cardiac conditions.

This guide serves as a foundational resource for researchers and drug development professionals. Further dedicated studies are required to elucidate the precise mechanisms and clinical relevance of these off-target effects, including comprehensive receptor binding and functional assays to quantify interactions with a wider range of molecular targets. Such research will be pivotal in unlocking the full therapeutic potential of this compound and ensuring its safe and effective use.

References

Maropitant Citrate in Non-Emetic Gastrointestinal Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Maropitant Citrate's utility in researching non-emetic gastrointestinal (GI) disorders. While primarily known for its anti-emetic properties, Maropitant's mechanism of action as a potent and selective Neurokinin-1 (NK1) receptor antagonist presents significant opportunities for investigating its role in modulating GI motility, inflammation, and visceral pain. This document synthesizes key research findings, presents quantitative data in a structured format, details experimental protocols, and visualizes complex pathways and workflows to support further scientific inquiry.

Core Mechanism of Action: NK1 Receptor Antagonism

This compound's primary pharmacological effect is the competitive antagonism of the Neurokinin-1 (NK1) receptor.[1][2][3][4] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide widely distributed throughout the central and peripheral nervous systems, including the enteric nervous system of the gastrointestinal tract.[1]

Substance P is implicated in a variety of physiological and pathophysiological processes within the gut, including:

-

Gastrointestinal Motility: Modulation of smooth muscle contraction.

-

Inflammation: Acting as a pro-inflammatory mediator.

-

Pain Perception: Transmission of nociceptive signals, particularly visceral pain.

By blocking the binding of Substance P to the NK1 receptor, Maropitant effectively inhibits these downstream signaling cascades. This targeted action makes Maropitant a valuable tool for investigating the role of the SP-NK1 pathway in various non-emetic GI disorders.

Effects on Gastrointestinal Motility

Research into Maropitant's impact on GI motility has revealed complex, and at times, contradictory effects. While it does not appear to act as a prokinetic agent in the upper GI tract of healthy subjects, it significantly influences intestinal transit and contractility.

Gastric Emptying

Studies in healthy dogs have shown that Maropitant does not significantly alter gastric emptying times when compared to placebo. This suggests that under normal physiological conditions, the SP-NK1 pathway may not be a primary driver of gastric motility.

Intestinal Transit and Contractility

In contrast to its effects on the stomach, Maropitant has been demonstrated to induce disorders of intestinal motility in mice. Key findings indicate that Maropitant:

-

Delays Intestinal Transit: In vivo studies using phenol red as a marker showed that Maropitant significantly slows the movement of luminal contents through the intestines.

-

Alters Intestinal Contractions: Ex vivo experiments on isolated intestinal segments revealed a concentration-dependent increase in the frequency of contractions, coupled with a decrease in the amplitude of these contractions. This ultimately leads to an overall inhibition of the motility index.

These findings suggest that Maropitant's antagonism of NK1 receptors on enteric neurons and smooth muscle cells disrupts the coordinated peristaltic activity necessary for normal intestinal transit.

Quantitative Data on Motility Effects

The following table summarizes the quantitative findings from a key study on the effects of Maropitant on intestinal motility in mice.

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Intestinal Transit | In vivo (Mouse) | Maropitant | 10 mg/kg, SC | Significant decrease in geometric center value of phenol red marker | |

| Intestinal Contraction Frequency | Ex vivo (Mouse Ileum) | Maropitant | 0.1–10 µM | Concentration-dependent increase | |

| Intestinal Contraction Amplitude | Ex vivo (Mouse Ileum) | Maropitant | 0.1–10 µM | Concentration-dependent decrease | |

| Motility Index | Ex vivo (Mouse Ileum) | Maropitant | 0.1–10 µM | Concentration-dependent inhibition |

Role in Gastrointestinal Inflammation

The role of Substance P as a pro-inflammatory neuropeptide suggests that Maropitant could have anti-inflammatory effects in the GI tract. However, experimental evidence to date has been conflicting and appears to be dependent on the specific inflammatory model used.

Post-Operative Ileus Model

In a mouse model of post-operative ileus, Maropitant did not demonstrate anti-inflammatory activity. Specifically, it failed to inhibit the infiltration of CD68-positive macrophages and MPO-stained neutrophils into the inflamed intestinal muscle layer.

Acute Pancreatitis Model

Conversely, in a cerulein-induced model of acute pancreatitis in mice, Maropitant exhibited significant anti-inflammatory effects. Treatment with Maropitant led to:

-

A significant reduction in plasma amylase and interleukin-6 (IL-6) levels.

-

Inhibition of myeloperoxidase (MPO)-positive cell infiltration in the pancreas.

These findings suggest that the therapeutic potential of Maropitant as an anti-inflammatory agent in the GI tract may be context-specific, with greater efficacy in conditions where the SP-NK1 pathway is a key driver of the inflammatory cascade, such as acute pancreatitis.

Quantitative Data on Inflammatory Effects

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Leukocyte Infiltration | Post-Operative Ileus (Mouse) | Maropitant | 10 mg/kg, SC | No inhibition of macrophage or neutrophil infiltration | |

| Plasma Amylase | Acute Pancreatitis (Mouse) | Maropitant | 8 mg/kg, SC | Significant decrease compared to control | |

| Plasma IL-6 | Acute Pancreatitis (Mouse) | Maropitant | 8 mg/kg, SC | Significant decrease compared to control | |

| MPO-Positive Cell Infiltration | Acute Pancreatitis (Mouse) | Maropitant | 8 mg/kg, SC | Significant inhibition in pancreatic tissue |

Potential in Visceral Pain Research

Substance P and the NK1 receptor are integral to the transmission of pain signals, particularly those originating from the viscera. This makes NK1 receptor antagonists like Maropitant a subject of interest for managing visceral pain associated with various GI disorders. While direct evidence in non-emetic GI disease models is still emerging, studies in other contexts support this potential application. For instance, Maropitant has been shown to provide visceral analgesia in cats undergoing ovariohysterectomy. Further research is warranted to explore the efficacy of Maropitant in animal models of functional bowel disorders and other conditions characterized by visceral hypersensitivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

In Vivo Intestinal Transit Assay (Adapted from Mikawa et al., 2015)

This protocol measures the transit of a non-absorbable marker through the gastrointestinal tract in mice.

-

Animal Preparation: Adult male mice are fasted for 18 hours with free access to water.

-

Drug Administration: Maropitant (10 mg/kg) or a vehicle control is administered subcutaneously (SC).

-

Marker Administration: 30 minutes after drug administration, 0.1 ml of a 5% phenol red solution in 1.5% methylcellulose is administered orally.

-

Transit Time: Mice are euthanized 1 hour after phenol red administration.

-

Tissue Harvest: The entire gastrointestinal tract, from the stomach to the distal colon, is carefully dissected.

-

Segmentation: The small intestine is divided into 10 equal segments, and the large intestine into 3 equal segments. The stomach and cecum are treated as separate segments.

-

Phenol Red Extraction: Each segment is placed in a tube with 0.1 N NaOH, homogenized, and centrifuged.

-

Quantification: The absorbance of the supernatant from each segment is measured at 560 nm.

-

Data Analysis: The geometric center (GC) of the phenol red distribution is calculated using the formula: GC = Σ (% of total phenol red in each segment × segment number). A lower GC value indicates delayed transit.

Ex Vivo Intestinal Motility Assay (Adapted from Mikawa et al., 2015)

This protocol assesses the contractility of isolated intestinal segments in response to luminal pressure.

-

Tissue Preparation: A segment of the terminal ileum is removed from a euthanized mouse and placed in Krebs-Ringer solution.

-

Mounting: The ileal segment is mounted in an organ bath maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Cannulation: Both ends of the segment are cannulated. The oral end is connected to a pressure reservoir, and the aboral end is connected to a drop counter.

-

Peristalsis Induction: Intraluminal pressure is raised to 5 cm H2O to induce rhythmic peristaltic contractions.

-

Data Recording: The flow of Krebs-Ringer solution through the segment, which reflects intestinal contractions and relaxations, is recorded.

-

Drug Application: After a stable baseline is established, Maropitant (at various concentrations from 0.1 to 10 µM) or a vehicle control is added to the organ bath.

-

Data Analysis: The frequency and amplitude of contractions are measured before and after drug application to calculate the motility index.

Cerulein-Induced Acute Pancreatitis Model (Adapted from Tsukamoto et al., 2018)

This protocol induces a model of acute pancreatitis in mice to study the anti-inflammatory effects of Maropitant.

-

Animal Groups: Mice are divided into control, pancreatitis, and Maropitant-treated pancreatitis groups.

-

Maropitant Administration: The Maropitant-treated group receives Maropitant (8 mg/kg, SC).

-

Pancreatitis Induction: 30 minutes after Maropitant or vehicle administration, pancreatitis is induced by hourly intraperitoneal (IP) injections of cerulein (50 µg/kg) for 6 hours.

-

Sample Collection: One hour after the final cerulein injection, mice are euthanized. Blood samples are collected for measurement of plasma amylase and IL-6. The pancreas is harvested for histological analysis and MPO staining.

-

Biochemical Analysis: Plasma levels of amylase and IL-6 are quantified using standard assay kits.

-

Histological Analysis: Pancreatic tissue is fixed, sectioned, and stained with hematoxylin and eosin to assess edema, inflammation, and necrosis. MPO staining is performed to quantify neutrophil infiltration.

Conclusion and Future Directions

This compound is a powerful research tool for elucidating the role of the Substance P-NK1 receptor pathway in non-emetic gastrointestinal disorders. Current evidence highlights its significant impact on intestinal motility and its context-dependent anti-inflammatory properties. Future research should focus on:

-

Visceral Pain Models: Evaluating the efficacy of Maropitant in validated animal models of visceral hypersensitivity and functional bowel disorders.

-

Chronic Inflammatory Models: Investigating the effects of long-term Maropitant administration in models of chronic GI inflammation, such as inflammatory bowel disease.

-

Mechanism of Motility Disorder: Further exploring the precise cellular and molecular mechanisms by which Maropitant disrupts coordinated intestinal peristalsis.

By leveraging the specific antagonism of the NK1 receptor by Maropitant, researchers can continue to unravel the complex interplay between the nervous system and the gut in health and disease, potentially paving the way for novel therapeutic strategies for a range of challenging gastrointestinal conditions.

References

- 1. Anti-emetic drug maropitant induces intestinal motility disorder but not anti-inflammatory action in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qingmupharm.com [qingmupharm.com]

- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 4. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) method for Maropitant Citrate analysis

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the analysis of Maropitant Citrate using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method is suitable for the quantification of this compound and the detection of its related substances in pharmaceutical formulations, ensuring quality control and supporting drug development activities.

Introduction

This compound is a neurokinin-1 (NK1) receptor antagonist widely used in veterinary medicine to prevent and treat vomiting and motion sickness. Accurate and reliable analytical methods are crucial for determining the purity, stability, and overall quality of this compound in drug substances and products. This HPLC method provides a robust and sensitive approach for the separation and quantification of this compound and its potential impurities.

Chromatographic Conditions

A reversed-phase HPLC method has been developed and validated for the analysis of this compound. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Chromatographic Column | CAPCELL PAK C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.01 mol/L Dipotassium Hydrogen Phosphate (pH 7.50) |

| B: Acetonitrile | |

| C: Methanol | |

| Gradient Program | A gradient program is utilized for optimal separation. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 222 nm[1][2] |

| Column Temperature | 38 - 42°C[1][2] |

| Injection Volume | 20 µL[1] |

| Diluent | 0.2% v/v Triethylamine in Methanol |

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase A (0.01 mol/L Dipotassium Hydrogen Phosphate, pH 7.50)

-

Dissolve an appropriate amount of dipotassium hydrogen phosphate in HPLC grade water to obtain a 0.01 mol/L solution.

-

Adjust the pH of the solution to 7.50 using a suitable acid or base.

-

Filter the solution through a 0.45 µm membrane filter and degas prior to use.

3.1.2. Standard Stock Solution

-

Accurately weigh an appropriate amount of this compound reference standard.

-

Dissolve and dilute with the diluent (0.2% v/v triethylamine in methanol) to obtain a stock solution of a known concentration.

3.1.3. Standard Solution for Linearity

-

Prepare a series of at least five standard solutions by diluting the standard stock solution with the diluent to cover a concentration range of 0.580 µg/mL to 2.320 µg/mL.

3.1.4. Sample Solution

-

Accurately weigh a portion of the sample containing this compound.

-

Dissolve and dilute with the diluent to a final concentration of approximately 0.4 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability Testing

Before initiating the sample analysis, the performance of the HPLC system must be verified through system suitability testing. The acceptance criteria are outlined in the table below.

| Parameter | Acceptance Criteria |

| Resolution | The resolution between the this compound peak and any adjacent impurity peak should be greater than 1.5. |

| Precision (%RSD) | The relative standard deviation for five replicate injections of the standard solution should be not more than 2.0%. |

| Tailing Factor | The tailing factor for the this compound peak should be not more than 2.0. |

| Theoretical Plates | The number of theoretical plates for the this compound peak should be adequate for the separation. |

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform the system suitability tests and ensure that the acceptance criteria are met.

-

Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph.

-

Record the chromatograms and integrate the peak areas.

-

Quantify the amount of this compound in the sample by comparing its peak area with that of the standard solution.

Method Validation Summary

The described HPLC method has been validated to demonstrate its suitability for the intended purpose. The key validation parameters are summarized in the following table.

| Validation Parameter | Result |

| Linearity | |

| Concentration Range | 0.580 - 2.320 µg/mL |

| Correlation Coefficient (R²) | 0.9995 |

| Accuracy (% Recovery) | For related impurities, the recovery is within 92 - 105%. |

| Precision (%RSD) | For related impurities, the RSD is less than 2%. |

| Limit of Detection (LOD) | 0.320 µg/mL |

| Limit of Quantification (LOQ) | 0.106 µg/mL |

| Specificity | The method is specific for the analysis of this compound in the presence of its impurities, with no interference observed from the blank. |

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Preparing Maropitant Citrate Stock Solutions for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maropitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, is a well-established antiemetic agent in veterinary medicine.[1][2] Its mechanism of action involves blocking the binding of Substance P (SP) to the NK1 receptor, a key component in the emetic pathway.[1][2][3] The in vitro evaluation of Maropitant Citrate requires the preparation of accurate and stable stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions and their application in relevant in vitro assays to characterize its activity as an NK1 receptor antagonist.

Data Presentation

The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.

| Parameter | Value | Solvent | Notes |

| Molar Mass (Maropitant) | 468.68 g/mol | - | - |

| Molar Mass (this compound Monohydrate) | ~679 g/mol | - | Use the correct molecular weight for calculations. |

| Solubility | 25 mg/mL (53.34 mM) | DMSO | Requires sonication and warming to 60°C. |

| Water Solubility (Form C) | 0.445 g/L | Water | Form C has higher aqueous solubility. |

| Powder Storage | -20°C | - | Stable for up to 3 years. |